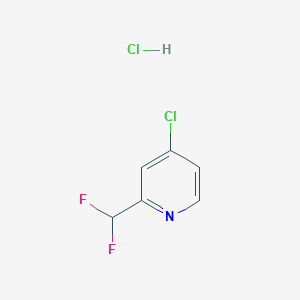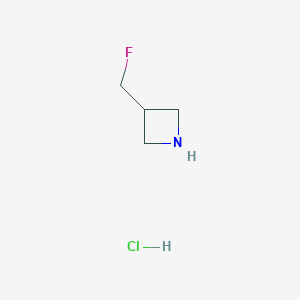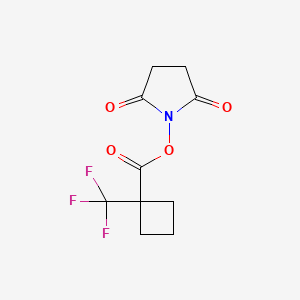
1-(Trifluormethyl)cyclobutancarboxylat-2,5-Dioxopyrrolidin-1-yl
Übersicht
Beschreibung
“2,5-Dioxopyrrolidin-1-YL 1-(trifluoromethyl)cyclobutanecarboxylate” is a chemical compound with the CAS Number: 1820739-93-2. Its molecular weight is 265.19 . The IUPAC name for this compound is 1-({[1-(trifluoromethyl)cyclobutyl]carbonyl}oxy)-2,5-pyrrolidinedione .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H10F3NO4/c11-10(12,13)9(4-1-5-9)8(17)18-14-6(15)2-3-7(14)16/h1-5H2 . This code provides a unique representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound has a molecular weight of 265.19 . It is recommended to be stored in a refrigerated condition .
Wissenschaftliche Forschungsanwendungen
Proteinabbau
Es wurde gezeigt, dass diese Verbindung KRAS G12D/V und MDM2-Proteine selektiv und dosisabhängig abbaut und ihre Signalübertragung unterdrückt, ohne unspezifische zytotoxische Wirkungen .
Antiepileptische Forschung
Es wurde bei der Suche nach neuen Antiepileptika verwendet, insbesondere bei der Synthese von hybriden 2-(2,5-Dioxopyrrolidin-1-yl)-2-phenylacetamid-Derivaten .
Produktion monoklonaler Antikörper
Untersuchungen haben gezeigt, dass bestimmte Derivate die Produktion monoklonaler Antikörper in Säugetierzellkulturen verbessern können .
Wirkmechanismus
Mode of Action
A related compound was found to inhibit calcium currents mediated by cav 12 (L-type) channels . This suggests that 2,5-Dioxopyrrolidin-1-YL 1-(trifluoromethyl)cyclobutanecarboxylate might interact with its targets in a similar manner, leading to changes in cellular processes.
Pharmacokinetics
A related compound demonstrated high metabolic stability on human liver microsomes . This suggests that 2,5-Dioxopyrrolidin-1-YL 1-(trifluoromethyl)cyclobutanecarboxylate might have similar pharmacokinetic properties, which could impact its bioavailability.
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 1-(trifluoromethyl)cyclobutane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10F3NO4/c11-10(12,13)9(4-1-5-9)8(17)18-14-6(15)2-3-7(14)16/h1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXPYOVUDGIHJIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C(=O)ON2C(=O)CCC2=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301134479 | |
| Record name | Cyclobutanecarboxylic acid, 1-(trifluoromethyl)-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820739-93-2 | |
| Record name | Cyclobutanecarboxylic acid, 1-(trifluoromethyl)-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820739-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclobutanecarboxylic acid, 1-(trifluoromethyl)-, 2,5-dioxo-1-pyrrolidinyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301134479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


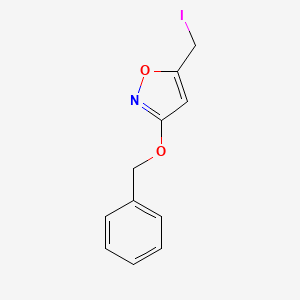
![{2-[3-(Benzyloxy)isoxazol-5-yl]-1-methylethyl}amine](/img/structure/B1470919.png)

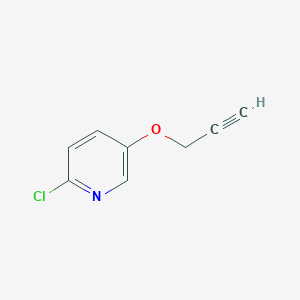
![{2-[4-(pyrrolidin-1-ylmethyl)-1H-pyrazol-1-yl]ethyl}amine](/img/structure/B1470923.png)
![5-Chloro-1H-pyrazolo[3,4-C]pyridine-3-carboxylic acid](/img/structure/B1470924.png)
![2,8-Dioxa-5-azaspiro[3.5]nonane oxalate](/img/structure/B1470925.png)
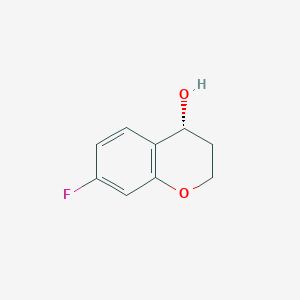


![Pyrazolo[1,5-b]pyridazine-2,3-dicarboxylic acid diethyl ester](/img/structure/B1470934.png)
